molecular formula C15H14O5 B12385420 (-)-Afzelechin

(-)-Afzelechin

Cat. No.: B12385420
M. Wt: 274.27 g/mol
InChI Key: RSYUFYQTACJFML-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Afzelechin: is a flavan-3-ol, a type of flavonoid, which is a class of polyphenolic compounds. It is naturally found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Afzelechin typically involves the reduction of flavanone precursors. One common method is the catalytic hydrogenation of flavanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as tea leaves and cocoa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of microorganisms to biosynthesize this compound from simpler precursors are also being explored.

Chemical Reactions Analysis

Types of Reactions: (-)-Afzelechin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to its precursor flavanone.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using Pd/C as mentioned earlier.

    Substitution: Reagents such as acetic anhydride (for acetylation) or methyl iodide (for methylation) are used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Flavanone.

    Substitution: Acetylated or methylated derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, (-)-Afzelechin is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study the behavior of flavonoids in various chemical reactions.

Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. It is also studied for its role in modulating enzyme activities and signaling pathways in cells.

Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are believed to contribute to its protective effects against oxidative stress-related conditions.

Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in the cosmetic industry for its skin-protective and anti-aging properties.

Mechanism of Action

The mechanism of action of (-)-Afzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling proteins, to exert its effects. For example, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and modulate signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

    Catechin: Another flavan-3-ol with similar antioxidant properties.

    Epicatechin: A stereoisomer of catechin with similar biological activities.

    Gallocatechin: A flavan-3-ol with additional hydroxyl groups, enhancing its antioxidant capacity.

Uniqueness: (-)-Afzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct antioxidant profile and potential health benefits make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1

InChI Key

RSYUFYQTACJFML-HIFRSBDPSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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